beta-D-galactosamine

Übersicht

Beschreibung

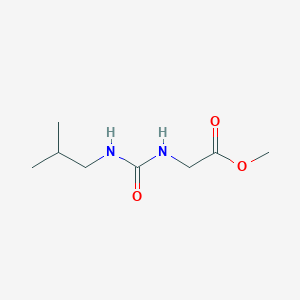

Beta-D-Galaktosamin: ist ein Aminoszucker, der von Galaktose, einer Art Hexose-Monosaccharid, abgeleitet ist. Es ist ein wichtiger Bestandteil in der Struktur von Glykoproteinen und Glykolipiden, die für verschiedene biologische Prozesse unerlässlich sind. Die Verbindung ist für ihre Rolle bei der Biosynthese von Glykosaminoglykanen und Glykoproteinen bekannt, die für die Zellkommunikation und die strukturelle Integrität von entscheidender Bedeutung sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Beta-D-Galaktosamin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von D-Galaktose als Ausgangsmaterial. Die Hydroxylgruppen von D-Galaktose werden geschützt und die Verbindung wird dann Aminosierungsreaktionen unterzogen, um die Aminogruppe einzuführen. Die Schutzgruppen werden anschließend entfernt, um Beta-D-Galaktosamin zu ergeben .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Beta-D-Galaktosamin häufig durch die enzymatische Umwandlung von D-Galaktose unter Verwendung spezifischer Enzyme wie Galaktosaminsynthase hergestellt. Diese Methode wird aufgrund ihrer hohen Ausbeute und Spezifität bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-D-Galaktosamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beta-D-Galaktosamin kann oxidiert werden, um entsprechende Ketoderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Deoxyderivate zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Salpetersäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Ketoderivate.

Reduktion: Deoxyderivate.

Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Beta-D-Galaktosamin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykokonjugate verwendet.

Biologie: Die Verbindung ist essentiell für die Untersuchung von Glykosylierungsprozessen und die Rolle von Glykoproteinen in zellulären Funktionen.

Medizin: Beta-D-Galaktosamin wird bei der Entwicklung von Medikamenten verwendet, die auf Glykosylierungspfade abzielen, und bei der Untersuchung von Lebererkrankungen.

Wirkmechanismus

Beta-D-Galaktosamin übt seine Wirkungen hauptsächlich durch seine Einarbeitung in Glykoproteine und Glykolipide aus. Es zielt auf bestimmte Enzyme ab, die an der Glykosylierung beteiligt sind, wie z. B. Galactosyltransferasen, und moduliert deren Aktivität. Diese Modulation beeinflusst verschiedene zelluläre Prozesse, einschließlich Zellsignalisierung, Adhäsion und Immunreaktionen .

Wissenschaftliche Forschungsanwendungen

Beta-D-Galactosamine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is essential for studying glycosylation processes and the role of glycoproteins in cellular functions.

Medicine: this compound is used in the development of drugs targeting glycosylation pathways and in the study of liver diseases.

Wirkmechanismus

Beta-D-Galactosamine exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It targets specific enzymes involved in glycosylation, such as galactosyltransferases, and modulates their activity. This modulation affects various cellular processes, including cell signaling, adhesion, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-Glucosamin: Ein weiterer Aminoszucker, der von Glukose abgeleitet ist und häufig in Chitin und Knorpel vorkommt.

N-Acetyl-D-Galaktosamin: Ein Derivat von Beta-D-Galaktosamin mit einer Acetylgruppe, die an die Aminogruppe gebunden ist.

Vergleich:

Beta-D-Galaktosamin vs. D-Glucosamin: Während beide Aminosaccharide sind, wird Beta-D-Galaktosamin von Galaktose abgeleitet, während D-Glucosamin von Glukose abgeleitet ist. .

Beta-D-Galaktosamin vs. N-Acetyl-D-Galaktosamin: Das Vorhandensein einer Acetylgruppe in N-Acetyl-D-Galaktosamin macht es hydrophober und verändert seine Wechselwirkung mit Enzymen und anderen Biomolekülen.

Eigenschaften

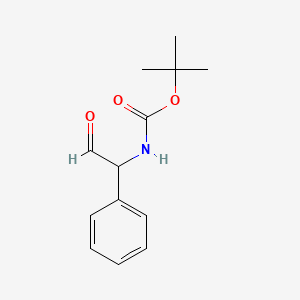

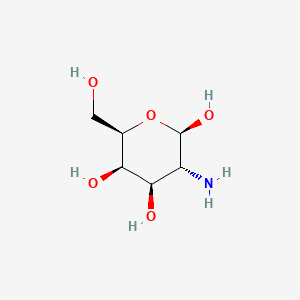

IUPAC Name |

(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033853 | |

| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14196-86-2 | |

| Record name | beta-D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YZM765ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.